1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35. It is a unique compound often used in early discovery research due to its distinctive structure and properties.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-1-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea has shown promise in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Preclinical studies have demonstrated its efficacy in animal models for certain diseases, and clinical trials are underway to evaluate its safety and efficacy in humans.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-1-(2-hydroxy-2-phenylethyl)-3-(2-methyl-5-nitrophenyl)urea: This compound has a similar structure but with additional substituents, leading to different chemical and biological properties.
1-Cyclohexyl-3-(2-ethylphenyl)urea: This compound lacks the hydroxyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,18H,2,5-6,9-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFFJPZFCESIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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